molecular formula C11H11NO B8544262 4-(1-Hydroxycyclobutyl)benzonitrile CAS No. 214759-68-9

4-(1-Hydroxycyclobutyl)benzonitrile

Cat. No. B8544262
M. Wt: 173.21 g/mol
InChI Key: YBCRWEVBAAPJLE-UHFFFAOYSA-N
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Patent
US08470811B2

Procedure details

Analogously to the process described in Example 5A/Step 1, 32.67 g (143 mmol) of 4-iodobenzonitrile, 75 ml (150 mmol) of 2 M isopropylmagnesium chloride solution in diethyl ether and 15.0 g (214 mmol) of cyclobutanone were used to obtain 13.31 g (78% of theory) of the title compound. The reaction time at RT in this case was 16 h, and, after the aqueous workup, the crude product was purified by means of suction filtration through 150 g of silica gel with 10:1→4:1 cyclohexane/ethyl acetate as the eluent.
Quantity
32.67 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C([Mg]Cl)(C)C.[C:15]1(=[O:19])[CH2:18][CH2:17][CH2:16]1>C(OCC)C>[OH:19][C:15]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
32.67 g
Type
reactant
Smiles
IC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C1(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(CCC1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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